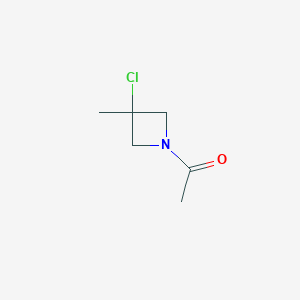![molecular formula C10H7N3O B12833808 2-(1H-Benzo[d]imidazol-2-yl)-3-oxopropanenitrile](/img/structure/B12833808.png)
2-(1H-Benzo[d]imidazol-2-yl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Benzo[d]imidazol-2-yl)-3-oxopropanenitrile is a heterocyclic compound featuring a benzimidazole core Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)-3-oxopropanenitrile typically involves the condensation of o-phenylenediamine with cyanoacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a strong acid like hydrochloric acid and heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to ensure cost-effectiveness and environmental sustainability .
Análisis De Reacciones Químicas
Types of Reactions: 2-(1H-Benzo[d]imidazol-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups on the benzimidazole ring.
Aplicaciones Científicas De Investigación
2-(1H-Benzo[d]imidazol-2-yl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls .
Comparación Con Compuestos Similares
- 2-(1H-Benzo[d]imidazol-2-yl)-3-(4-chlorophenyl)propanenitrile
- 2-(1H-Benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)propanenitrile
- 2-(1H-Benzo[d]imidazol-2-yl)-3-(4-nitrophenyl)propanenitrile
Comparison: Compared to its analogs, 2-(1H-Benzo[d]imidazol-2-yl)-3-oxopropanenitrile exhibits unique properties due to the presence of the oxo group. This functional group can enhance its reactivity and binding affinity to biological targets, making it a valuable compound in drug discovery and development .
Propiedades
Fórmula molecular |
C10H7N3O |
|---|---|
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H7N3O/c11-5-7(6-14)10-12-8-3-1-2-4-9(8)13-10/h1-4,6-7H,(H,12,13) |
Clave InChI |
MHONQJRUXSZRJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C(C=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2,3,4,5,6-pentakis(4-aminophenyl)phenyl]aniline](/img/structure/B12833746.png)



![1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone](/img/structure/B12833758.png)
![calcium;10,16-bis(4-tert-butylphenyl)-13-oxido-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12833760.png)





![tert-Butyl (R)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12833785.png)
